Covalent vs. Reversible Enzyme Inhibition
The periodate-oxidized form of Ap5A is distinguished from its parent compound, unmodified Ap5A, by its capacity for covalent, irreversible enzyme inhibition. Studies with Terminal Deoxynucleotidyl Transferase (TdT) demonstrate that while the oxidized derivative exhibits identical reversible inhibitory properties to the parent, it uniquely forms an irreversible complex with the enzyme upon borohydride reduction of the Schiff base [1]. This covalent attachment is dependent on the presence of the aldehyde groups generated by periodate oxidation; reduction of these aldehydes to alcohols completely abolishes the inhibitory activity [1][2].
| Evidence Dimension | Mechanism of Enzyme Inhibition (Reversibility) |
|---|---|
| Target Compound Data | Irreversible, covalent binding after borohydride reduction |
| Comparator Or Baseline | Unmodified Ap5A (P1,P5-Di(adenosine-5') pentaphosphate) = Reversible, competitive binding |
| Quantified Difference | Qualitative mechanistic difference: Irreversible vs. Reversible |
| Conditions | Terminal Deoxynucleotidyl Transferase (TdT) inhibition assay; inhibition of DNA synthesis |
Why This Matters
This is a critical differentiator for procurement when the research objective requires irreversible enzyme inactivation for active site mapping, affinity labeling, or studies of enzyme mechanism, functions that cannot be achieved with reversible inhibitors like Ap5A.
- [1] Pandey, V.N., Amrute, S.B., Satav, J.G., Modak, M.J. (1987). Inhibition of terminal deoxynucleotidyl transferase by adenine dinucleotides: Unique inhibitory action of Ap5A. FEBS Letters, 213(2), 204-208. View Source
- [2] Pandey, V.N., Modak, M.J. (2000). Terminal deoxynucleotidyl transferase catalyzes the reaction of DNA phosphorylation. Nucleic Acids Research. View Source
